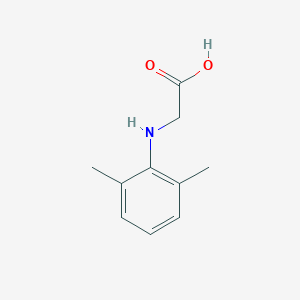

Glycine, N-(2,6-dimethylphenyl)-

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of glycine, N-(2,6-dimethylphenyl)- typically involves the reaction of 2,6-dimethylaniline with glycine derivatives. One common method is the reaction of 2,6-dimethylaniline with ethyl bromoacetate in the presence of sodium acetate in ethanol, which yields N-(2,6-dimethylphenyl)-glycine ethyl ester. This ester can then be hydrolyzed to produce glycine, N-(2,6-dimethylphenyl)- .

Industrial Production Methods

Industrial production of glycine, N-(2,6-dimethylphenyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

Glycine, N-(2,6-dimethylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Glycine, N-(2,6-dimethylphenyl)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly in relation to its structural similarity to local anesthetics.

Medicine: Research is ongoing into its potential use as a local anesthetic or in other therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of glycine, N-(2,6-dimethylphenyl)- is similar to that of local anesthetics like lidocaine. It likely exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action results in the numbing effect characteristic of local anesthetics .

類似化合物との比較

Similar Compounds

Lidocaine: A well-known local anesthetic with a similar structure.

Bupivacaine: Another local anesthetic with a longer duration of action.

Mepivacaine: Similar to lidocaine but with a slightly different pharmacokinetic profile.

Uniqueness

Its structural similarity to lidocaine makes it a valuable compound for studying the structure-activity relationships of local anesthetics .

生物活性

Glycine, N-(2,6-dimethylphenyl)- is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and metabolic processes. This article reviews its synthesis, biological evaluations, and implications for drug development.

The synthesis of Glycine, N-(2,6-dimethylphenyl)- often involves the use of various synthetic methodologies to achieve high yields and purity. For instance, a study utilized nickel-catalyzed asymmetric hydrogenation to produce chiral α-aryl glycines, which are crucial intermediates in the synthesis of bioactive compounds . The compound can also be derived from more complex precursors through several steps that include protection and deprotection strategies to yield the desired amino acid derivatives .

Glycine acts as an inhibitory neurotransmitter in the central nervous system and is involved in various metabolic pathways. The methylation at positions 2 and 6 on the phenyl ring significantly influences its biological activity. Specifically, this modification enhances binding affinity to certain receptors and alters its pharmacological profile .

Case Studies

- Intracellular Calcium Mobilization Assay : In a study assessing the biological activity of newly synthesized peptides containing Glycine, N-(2,6-dimethylphenyl)-, it was found that these compounds exhibited full agonist behavior at the nociceptin receptor (NOP). The potency of these peptides was measured using dose-response curves, revealing significant efficacy compared to non-methylated analogs .

- Metabolic Studies : Research has indicated that glycine metabolism is altered in conditions such as obesity. The expression levels of enzymes involved in glycine synthesis and utilization were found to be dysregulated in metabolic disorders. This suggests that Glycine, N-(2,6-dimethylphenyl)- could play a role in modulating these metabolic pathways .

Biological Activity Summary Table

Implications for Drug Development

The unique structural properties of Glycine, N-(2,6-dimethylphenyl)- suggest its potential as a building block for novel pharmaceuticals. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for conditions such as anxiety disorders and metabolic syndromes. Furthermore, its role in enhancing receptor binding affinities could lead to more effective analgesics or neuroprotective agents.

特性

IUPAC Name |

2-(2,6-dimethylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-3-5-8(2)10(7)11-6-9(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOQHEWCUXULLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356565 | |

| Record name | Glycine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103095-36-9 | |

| Record name | Glycine, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。